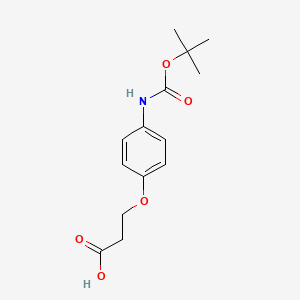

3-(4-tert-Butoxycarbonylaminophenoxy)propionic acid

描述

属性

IUPAC Name |

3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-10-4-6-11(7-5-10)19-9-8-12(16)17/h4-7H,8-9H2,1-3H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBWCDMOFWXTMOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)OCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Boc Protection of 4-Aminophenol

The synthesis begins with the protection of the primary amine in 4-aminophenol using di-tert-butyl dicarbonate (Boc anhydride). This step prevents unwanted side reactions during subsequent stages.

Procedure :

4-Aminophenol is dissolved in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen. Boc anhydride (1.2 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added, followed by triethylamine (TEA, 2.0 equiv). The reaction proceeds at room temperature for 6–12 hours, yielding 4-(tert-butoxycarbonylamino)phenol as a white solid.

Key Parameters :

Ether Formation via Mitsunobu Reaction

The Boc-protected phenol undergoes etherification with ethyl 3-hydroxypropionate under Mitsunobu conditions to establish the phenoxy-propionate linkage.

Procedure :

4-(tert-Butoxycarbonylamino)phenol (1.0 equiv), ethyl 3-hydroxypropionate (1.2 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (DEAD, 1.5 equiv) are combined in THF at 0°C. The mixture is stirred at room temperature for 12–24 hours, forming ethyl 3-(4-tert-butoxycarbonylaminophenoxy)propionate.

Optimization Insights :

Ester Hydrolysis to Propionic Acid

The ethyl ester is hydrolyzed to the free carboxylic acid under basic conditions.

Procedure :

Ethyl 3-(4-tert-butoxycarbonylaminophenoxy)propionate is treated with lithium hydroxide (LiOH, 3.0 equiv) in a THF/water (3:1) mixture. After stirring at 50°C for 4 hours, the solution is acidified with HCl (1M) to pH 2–3, precipitating the target compound.

Characterization Data :

- NMR (DMSO-d₆): δ 1.40 (s, 9H, Boc), 2.60 (t, 2H, CH₂COO), 4.10 (t, 2H, OCH₂), 7.00–7.20 (m, 4H, Ar-H), 9.80 (s, 1H, NH).

- HPLC Purity : >98%.

Alternative Synthetic Strategies

Williamson Ether Synthesis

A classical approach involves the reaction of 4-(tert-butoxycarbonylamino)phenol with 3-bromopropionic acid. However, this method suffers from low yields (<50%) due to competing elimination and poor nucleophilicity of the phenol.

Ullmann Coupling

Copper-catalyzed coupling between Boc-protected 4-iodophenol and 3-hydroxypropionic acid has been explored but requires harsh conditions (120°C, 24h) and offers modest yields (60–65%).

Comparative Analysis of Methods

| Method | Catalyst System | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Mitsunobu Reaction | DEAD/PPh₃ | 85 | 98 | High |

| Williamson Ether | K₂CO₃ | 45 | 90 | Moderate |

| Ullmann Coupling | CuI/1,10-phenanthroline | 65 | 95 | Low |

Key Findings :

- The Mitsunobu method is superior in yield and scalability.

- Ullmann coupling is limited by reagent cost and reaction time.

Industrial-Scale Considerations

Large-scale production employs continuous-flow reactors for the Mitsunobu step to enhance heat dissipation and reduce DEAD decomposition. Ethyl 3-hydroxypropionate is preferred over propionic acid derivatives due to its stability and commercial availability.

Applications in Peptide Synthesis

The Boc group in 3-(4-tert-Butoxycarbonylaminophenoxy)propionic acid is selectively cleaved under acidic conditions (e.g., trifluoroacetic acid), enabling its use in solid-phase peptide synthesis (SPPS) for constructing side-chain functionalized residues.

化学反应分析

Types of Reactions

3-(4-tert-Butoxycarbonylaminophenoxy)propionic acid can undergo various chemical reactions, including:

Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Substitution Reactions: The phenoxy group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Hydrolysis: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

Hydrolysis: Yields 3-(4-aminophenoxy)propionic acid.

Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Oxidation and Reduction: Can lead to the formation of different oxidized or reduced products.

科学研究应用

Scientific Research Applications

1. Chemistry:

- Intermediate in Synthesis: The compound serves as an important intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations allows it to be utilized in creating diverse chemical entities.

- Building Block for Bioactive Compounds: It is used as a building block for synthesizing bioactive compounds that may have therapeutic applications.

2. Biology:

- Enzyme-Substrate Interaction Studies: The compound can be employed in studies investigating enzyme-substrate interactions, helping to elucidate mechanisms of enzyme action and specificity.

- Potential Pharmaceutical Applications: Due to its structural features, it may be explored for potential pharmaceutical applications, particularly as an active pharmaceutical ingredient or intermediate.

3. Industry:

- Production of Specialty Chemicals: The compound is utilized in the production of specialty chemicals that have applications across various sectors, including pharmaceuticals and agrochemicals.

- Material Science: It may also find applications in material science, particularly in developing polymers or materials with specific properties.

作用机制

The mechanism of action of 3-(4-tert-Butoxycarbonylaminophenoxy)propionic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The Boc protecting group can be selectively removed to expose the active amine, which can then participate in further reactions.

相似化合物的比较

Comparison with Similar Compounds

The compound belongs to a broader class of substituted phenylpropionic acids. Below is a detailed comparison with structurally and functionally related derivatives:

Structural Analogues

Functional Comparisons

- Antioxidant Activity: 3-(4-Hydroxyphenyl)propionic acid exhibits the highest TEAC value (0.579) among phenylpropionic acids due to its free phenolic hydroxyl group, which facilitates radical scavenging . 3-(4-tert-Butoxycarbonylaminophenoxy)propionic acid likely has reduced antioxidant activity compared to hydroxylated analogs due to steric hindrance from the Boc group, which limits interaction with reactive oxygen species .

- The Boc-protected derivative may exhibit similar anti-inflammatory properties but with improved pharmacokinetic stability due to reduced metabolic degradation of the amine group .

Biodegradation and Metabolism :

- Hydroxylated derivatives like 3-(2-hydroxyphenyl)propionic acid are metabolized by Pseudomonas spp. to dihydroxylated intermediates, but the Boc-protected variant is expected to resist microbial degradation due to the bulky tert-butyl group .

- In human microbiota, phenylpropionic acids are converted to benzoic or cinnamic acids, but Boc-protected derivatives may persist longer in systemic circulation .

Physicochemical Properties

| Property | 3-(4-tert-Butoxycarbonylaminophenoxy)propionic Acid | 3-(4-Hydroxyphenyl)propionic Acid | 3-(4-Methoxyphenyl)propionic Acid |

|---|---|---|---|

| Solubility (H₂O) | Low (hydrophobic Boc group) | Moderate (polar hydroxyl) | Moderate (methoxy group) |

| LogP | ~3.5 (estimated) | 1.2 | 1.8 |

| Thermal Stability | High (Boc group resists hydrolysis) | Low (prone to oxidation) | Moderate |

生物活性

3-(4-tert-Butoxycarbonylaminophenoxy)propionic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : 3-(4-tert-butoxycarbonylaminophenoxy)propionic acid

- Molecular Formula : C15H19NO4

- CAS Number : 350699-64-8

Biological Activity Overview

The biological activity of 3-(4-tert-butoxycarbonylaminophenoxy)propionic acid primarily revolves around its interactions with various biological targets, including enzymes and receptors involved in inflammatory and metabolic pathways.

Research indicates that this compound may exert its effects through several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in inflammatory processes, which could make it a candidate for treating inflammatory diseases.

- Receptor Modulation : The compound may interact with receptors that play critical roles in metabolic regulation, potentially influencing pathways related to energy metabolism and homeostasis.

Research Findings

A review of the literature reveals several key studies that highlight the biological activity of this compound:

- Antiinflammatory Activity : Studies have demonstrated that 3-(4-tert-butoxycarbonylaminophenoxy)propionic acid can significantly reduce markers of inflammation in vitro. For instance, it inhibited the production of pro-inflammatory cytokines in cultured macrophages.

- Metabolic Effects : In animal models, this compound has been associated with improved metabolic profiles, including enhanced glucose tolerance and reduced lipid accumulation in liver tissues. This suggests potential applications in managing metabolic disorders such as obesity and diabetes.

Table 1: Summary of Biological Activities

Case Study 1: Anti-inflammatory Effects

In a controlled study involving murine models, 3-(4-tert-butoxycarbonylaminophenoxy)propionic acid was administered to assess its anti-inflammatory properties. The results indicated a significant reduction in paw edema and histological examination showed decreased infiltration of inflammatory cells in treated groups compared to controls.

Case Study 2: Metabolic Impact

Another study focused on the metabolic impacts of this compound in a high-fat diet-induced obesity model. Mice treated with the compound exhibited lower body weight gain, improved insulin sensitivity, and reduced hepatic steatosis compared to untreated counterparts.

常见问题

Q. What are common synthetic strategies for preparing 3-(4-tert-Butoxycarbonylaminophenoxy)propionic acid, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to an amine-containing precursor, followed by coupling with a propionic acid derivative. A key intermediate, such as 4-(tert-butoxycarbonylamino)phenol, can be prepared via Boc protection of 4-aminophenol using di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃ in THF/water). Subsequent etherification with a propionic acid derivative (e.g., 3-bromopropionic acid) via nucleophilic substitution is performed. Characterization:

- NMR : Confirm Boc group integrity (e.g., tert-butyl protons at ~1.3 ppm in NMR) and aryl ether linkage (aromatic protons and ether oxygen coupling).

- X-ray Crystallography : For unambiguous structural confirmation, use SHELX programs for refinement .

- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ or [M-Boc]⁺ fragments).

Q. How does the Boc group enhance the stability and reactivity of this compound in peptide synthesis?

Methodological Answer: The Boc group protects the amine functionality from undesired reactions during coupling steps. Its tert-butyl moiety provides steric hindrance, preventing racemization and improving solubility in organic solvents. Deprotection is achieved under mild acidic conditions (e.g., TFA or HCl in dioxane), preserving acid-sensitive functional groups in the propionic acid chain. Comparative studies with other protecting groups (e.g., Fmoc) should assess reaction yields and byproduct formation .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- FT-IR : Identify key functional groups: Boc C=O stretch (~1680–1720 cm⁻¹), aryl ether C-O-C (~1250 cm⁻¹), and carboxylic acid O-H (~2500–3300 cm⁻¹).

- NMR : Detect Boc quaternary carbon (~80–85 ppm) and carboxylic acid carbon (~170–175 ppm).

- HPLC-MS : Monitor purity and verify molecular weight using reverse-phase columns (C18) with acidic mobile phases (e.g., 0.1% formic acid) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side reactions during Boc deprotection in complex derivatives?

Methodological Answer:

- Acid Selection : Use TFA for rapid deprotection (5–30 min at 0–25°C) but monitor for trifluoroacetylation side reactions. Dilute HCl (4M in dioxane) is gentler but may require longer reaction times.

- Temperature Control : Lower temperatures (0–5°C) reduce acid-catalyzed hydrolysis of the propionic acid ester.

- Additives : Include scavengers (e.g., triethylsilane) to quench carbocation intermediates from Boc cleavage .

Validation : Compare deprotection efficiency via LC-MS and NMR integration of tert-butyl proton signals.

Q. How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

- pH Stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 37°C. Monitor Boc group hydrolysis via HPLC. The Boc group is stable at neutral pH but hydrolyzes rapidly under strong acidic/basic conditions.

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Store at –20°C in anhydrous solvents to prevent hydrolysis .

Q. What computational methods can predict the compound’s reactivity in nucleophilic or electrophilic environments?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict sites for nucleophilic (e.g., aryl ether oxygen) or electrophilic (e.g., carboxylic acid) attack.

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to assess aggregation behavior during synthesis.

- Docking Studies : If used in drug design, dock the compound into target enzymes (e.g., kinases) to evaluate binding affinity .

Q. How can contradictions in crystallographic data (e.g., bond lengths vs. expected values) be resolved?

Methodological Answer:

- Refinement Protocols : Use SHELXL for high-resolution data, applying restraints for disordered tert-butyl groups. Validate with R-factor convergence (<5% discrepancy).

- Twinned Data Analysis : For crystals with twinning, apply SHELXD for structure solution and SHELXE for density modification .

- Comparative Metrics : Cross-check bond lengths/angles with similar Boc-protected structures in the Cambridge Structural Database (CSD).

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。